molecular formula C12H12F6N2O2 B15130667 N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide

N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide

Cat. No.: B15130667
M. Wt: 330.23 g/mol
InChI Key: WGLLINQLQUTCSO-UHFFFAOYSA-N
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Description

N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide is a chemical compound known for its unique properties and potential applications in various fields. This compound features a nicotinamide core substituted with trifluoromethyl and trifluoromethoxymethyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with ammonia under high pressure and temperature.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.

    Attachment of Trifluoromethoxymethyl Group: The trifluoromethoxymethyl group can be attached through a reaction involving trifluoromethoxymethyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl and trifluoromethoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide with a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxymethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-pyridine
  • N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-benzamide

Uniqueness

N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide stands out due to its unique combination of trifluoromethyl and trifluoromethoxymethyl groups on a nicotinamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12F6N2O2

Molecular Weight

330.23 g/mol

IUPAC Name

N-[1-(trifluoromethoxy)butan-2-yl]-5-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H12F6N2O2/c1-2-9(6-22-12(16,17)18)20-10(21)7-3-8(5-19-4-7)11(13,14)15/h3-5,9H,2,6H2,1H3,(H,20,21)

InChI Key

WGLLINQLQUTCSO-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(F)(F)F

Origin of Product

United States

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